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Compound of Interest

Benzeneethanamine, N-
Compound Name:
(phenylmethylene)-

Cat. No. 8121204

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of N-benzylidenephenethylamine, a Schiff base derived from the condensation of
benzaldehyde and phenethylamine. This document is intended for researchers, scientists, and
professionals in drug development who are interested in the chemical and biological
characteristics of this compound. The guide details its molecular and physical properties,
provides an experimental protocol for its synthesis and characterization, and explores its
potential biological activities and signaling pathways.

Core Physicochemical Properties

N-benzylidenephenethylamine, an imine, possesses a unique set of physicochemical
properties that influence its reactivity, stability, and biological interactions. While comprehensive
experimental data for this specific molecule is not readily available in consolidated form, the
following table summarizes key known and predicted values critical for research and
development.
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Property Value Notes

Molecular Formula CisHisN -

Molecular Weight 209.29 g/mol -

Predicted: Pale yellow oil or Based on analogous Schiff

Appearance ] )

low-melting solid bases.
Likely a low-melting solid. For
] ] ] ] comparison, N-

Melting Point Not experimentally determined ) -
benzylideneaniline has a
melting point of 51-54 °C.

_ High boiling point is expected
N ) Predicted: >300 °C at 760 )
Boiling Point due to the molecular weight
mmHg _
and aromatic nature.
Predicted: Insoluble in water; The non-polar nature of the
N Soluble in organic solvents benzyl and phenethyl groups
Solubility

(e.g., ethanol, chloroform,
diethyl ether)

suggests poor aqueous

solubility.

pKa (of conjugate acid)

Predicted: ~5-7

The imine nitrogen is weakly
basic. This value is an
estimation and can be

influenced by the solvent.

LogP (Octanol-Water Partition

Coefficient)

Predicted: ~4.5

This high value indicates a
strong lipophilic character,
suggesting good potential for
crossing biological

membranes.

Note: Predicted values are derived from computational models and should be confirmed by

experimental analysis.

Experimental Protocols
Synthesis of N-benzylidenephenethylamine
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The synthesis of N-benzylidenephenethylamine is a straightforward condensation reaction
between phenethylamine and benzaldehyde. The following protocol is a general method that
can be optimized for scale and purity requirements.

Materials:

Phenethylamine

Benzaldehyde

Ethanol (or other suitable solvent like methanol or toluene)
Anhydrous magnesium sulfate or sodium sulfate
Round-bottom flask

Reflux condenser

Stirring apparatus

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve phenethylamine (1 equivalent) in ethanol.
Add benzaldehyde (1 equivalent) to the solution.

The reaction is often exothermic and can proceed at room temperature. For increased
reaction rate, the mixture can be gently heated to reflux for 1-2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials
are consumed.

Upon completion, cool the reaction mixture to room temperature.

Dry the solution over anhydrous magnesium sulfate or sodium sulfate to remove the water
formed during the reaction.
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« Filter the drying agent.

+ Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-
benzylidenephenethylamine.

e The product can be further purified by vacuum distillation or column chromatography if
necessary.

Characterization

The identity and purity of the synthesized N-benzylidenephenethylamine can be confirmed
using various spectroscopic techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR is expected to show characteristic peaks for the aromatic protons of the benzyl
and phenethyl groups, the ethyl chain protons, and a singlet for the imine proton (-N=CH-)
typically in the range of 8.0-8.5 ppm.

o 13C NMR will show distinct signals for the aromatic carbons and the aliphatic carbons of
the ethyl bridge, as well as a characteristic signal for the imine carbon (-N=CH-) in the
range of 160-170 ppm.

* Infrared (IR) Spectroscopy:

o A strong absorption band in the region of 1620-1650 cm~1 is indicative of the C=N
stretching vibration of the imine group.

o Bands corresponding to C-H stretching of the aromatic and aliphatic groups will also be
present.

e Mass Spectrometry (MS):

o The mass spectrum will show the molecular ion peak (M*) corresponding to the molecular
weight of N-benzylidenephenethylamine (m/z = 209.29).

o Characteristic fragmentation patterns can further confirm the structure.
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Biological Activity and Signaling Pathways

The biological activity of N-benzylidenephenethylamine is not extensively studied; however, its
structural components, phenethylamine and a benzyl group, are present in numerous
biologically active molecules. Phenethylamine is an endogenous trace amine that acts as a
central nervous system stimulant.[1] It is a substrate for the trace amine-associated receptor 1
(TAAR1) and can modulate monoaminergic neurotransmission.[1]

The addition of the N-benzylidene group creates a more lipophilic molecule, which may
enhance its ability to cross the blood-brain barrier and interact with central nervous system
targets. It is plausible that N-benzylidenephenethylamine could act as a prodrug, being
hydrolyzed in vivo to release phenethylamine and benzaldehyde. Alternatively, the intact
molecule may possess its own unique pharmacological profile.

Given the relationship of phenethylamines to monoaminergic systems, a potential signaling
pathway for N-benzylidenephenethylamine could involve the modulation of dopamine,
norepinephrine, and serotonin pathways. The following diagram illustrates a hypothetical
workflow for investigating the biological activity of this compound.

Caption: Experimental workflow for elucidating the biological activity of N-
benzylidenephenethylamine.

Based on the known pharmacology of phenethylamine, a plausible signaling pathway that
could be modulated by N-benzylidenephenethylamine (either directly or via its hydrolysis
product) involves the Trace Amine-Associated Receptor 1 (TAAR1), which subsequently
influences the activity of the dopamine transporter (DAT) and vesicular monoamine transporter
2 (VMAT2).

Caption: Putative signaling pathway of N-benzylidenephenethylamine via TAAR1 and
monoamine transporters.

Conclusion

N-benzylidenephenethylamine is a molecule with interesting physicochemical properties,
particularly its lipophilicity, which suggests potential for good bioavailability and central nervous
system penetration. While experimental data is limited, this guide provides a solid foundation
for researchers interested in synthesizing, characterizing, and evaluating the biological activity
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of this compound. Further investigation into its pharmacology is warranted to determine its
potential as a novel therapeutic agent or research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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